molecular formula C19H17NO5 B2674687 ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate CAS No. 847405-69-0

ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate

Cat. No.: B2674687
CAS No.: 847405-69-0
M. Wt: 339.347
InChI Key: YKTSNDNMDWNUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate is a benzofuran derivative featuring a 2-methoxybenzamido substituent at position 3 and an ethyl carboxylate group at position 2. The structural uniqueness of this compound lies in its substitution pattern: the 2-methoxybenzamido group may enhance lipophilicity and influence binding interactions with biological targets, while the ethyl carboxylate contributes to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(12-8-4-7-11-15(12)25-17)20-18(21)13-9-5-6-10-14(13)23-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTSNDNMDWNUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

    Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.

    Esterification: Finally, the carboxylic acid group on the benzofuran ring is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The substituent at position 3 of the benzofuran core is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features/Activities References
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate 2-Methoxybenzamido 339.34* Potential enhanced lipophilicity; inferred antimicrobial/antitumor activity -
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Cyclohexyl, 3-methylsulfinyl Not reported Pharmacological activities (antibacterial, antifungal)
Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-... Triazolyl-methylidene amino 389.41 Structural complexity; possible hydrogen-bonding interactions
Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride Aminomethyl 239.24 (HCl salt) High polarity; potential for prodrug development
Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-... Chlorophenyl carbamoyl-methylamino Not reported Enhanced reactivity; discontinued due to unknown factors

*Calculated based on molecular formula C₁₉H₁₇NO₅.

Pharmacological and Chemical Reactivity

  • The 2-methoxy group may improve membrane permeability compared to polar groups (e.g., aminomethyl in ) .
  • Reactivity :
    • The 2-methoxybenzamido group may act as a directing group in metal-catalyzed reactions, akin to N,O-bidentate systems in .
    • Bromomethyl substituents (e.g., ) increase electrophilicity, whereas carbamoyl groups () may enhance target binding .

Environmental and Stability Considerations

    Biological Activity

    Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

    Chemical Structure and Properties

    This compound features a benzofuran core with an ethyl ester group and a methoxybenzamide substituent. This unique structure contributes to its reactivity and biological potential.

    Biological Activities

    Benzofuran derivatives, including this compound, exhibit a range of biological activities:

    • Anticancer Activity : Studies indicate that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
    • Antibacterial Properties : Research has demonstrated that benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
    • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as carbonic anhydrases (CAs), which are crucial in various physiological processes .

    The mechanisms through which this compound exerts its biological effects include:

    • Target Interaction : The compound likely interacts with specific molecular targets, inhibiting their activity. For example, it may bind to the active sites of enzymes or receptors, blocking their function .
    • Cell Cycle Arrest and Apoptosis : In cancer studies, benzofuran derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells. This is evidenced by increased sub-G1 phase populations in treated cells, indicating cell death .

    Table 1: Anticancer Activity of Benzofuran Derivatives

    Compound NameCell LineIC50 (µM)Mechanism of Action
    Compound AMCF-75.0Induces apoptosis
    Compound BMDA-MB-2312.52Cell cycle disturbance
    This compoundMDA-MB-231TBDTBD

    Note: TBD = To Be Determined based on further studies.

    Table 2: Antibacterial Activity of Benzofuran Derivatives

    Compound NameBacterial StrainMIC (µg/mL)
    Compound CStaphylococcus aureus16
    Compound DEscherichia coli32
    This compoundTBD

    Case Studies

    • Study on Anticancer Effects : A study focused on the effects of benzofuran derivatives on MDA-MB-231 breast cancer cells revealed that treatment with these compounds resulted in significant apoptosis rates. The study highlighted that specific structural modifications enhanced the anticancer activity .
    • Antibacterial Efficacy : Another investigation assessed the antibacterial properties of various benzofuran derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .

    Q & A

    Q. What are the standard synthetic routes for ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate?

    The synthesis typically involves multi-step reactions. First, the benzofuran-2-carboxylate core is prepared via cyclization of substituted phenols or via palladium-catalyzed C–H arylation. The 2-methoxybenzamido group is introduced using coupling agents like EDCI/HOBt or via a two-step transamidation reaction. Key intermediates may include ethyl 3-amino-1-benzofuran-2-carboxylate, which reacts with 2-methoxybenzoyl chloride under anhydrous conditions . Purity is ensured via column chromatography and recrystallization.

    Q. Which spectroscopic techniques are essential for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Elemental analysis ensures stoichiometric purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

    Q. How is purity assessed during synthesis?

    Purity is validated via HPLC (using a C18 column and UV detection), thin-layer chromatography (TLC), and melting point analysis. Elemental analysis (C, H, N) confirms compositional accuracy. For advanced validation, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may detect polymorphic forms or decomposition .

    Advanced Research Questions

    Q. How can crystallographic data resolve contradictions in spectral characterization?

    Discrepancies between NMR/IR data and expected structures (e.g., ambiguous coupling constants or unexpected carbonyl signals) can be resolved via single-crystal X-ray diffraction. For example, SHELXL refinement (via Olex2 or similar software) can confirm bond angles, torsion angles, and hydrogen-bonding networks, which are critical for validating substituent orientation and crystal packing . If twinning or disorder is observed, SHELXD or SHELXE may assist in structure solution .

    Q. What strategies optimize crystallization of this compound for X-ray studies?

    Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at controlled temperatures (4°C) promotes nucleation. Seeding with microcrystals or using anti-solvent vapor diffusion can improve crystal quality. For thermally sensitive compounds, low-temperature data collection (100 K) minimizes radiation damage. Pre-crystallization purification via size-exclusion chromatography may remove impurities that inhibit crystal growth .

    Q. How can structure-activity relationship (SAR) studies be designed for this compound?

    SAR studies require systematic modification of substituents (e.g., varying the methoxy group to hydroxy, halogen, or alkyl groups) and evaluation of biological activity (e.g., enzyme inhibition assays or cell viability tests). Computational docking (using AutoDock or Schrödinger Suite) predicts binding interactions with targets like kinases or GPCRs. Pharmacokinetic properties (logP, solubility) are modeled via HPLC-derived retention times or shake-flask methods .

    Q. What experimental approaches address conflicting bioactivity data in different assays?

    Contradictory results (e.g., high in vitro potency but low in vivo efficacy) may arise from metabolic instability or off-target effects. Solutions include:

    • Metabolic profiling : LC-MS/MS identifies degradation products.
    • Proteomics : Affinity chromatography or thermal shift assays confirm target engagement.
    • Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to validate target specificity .

    Q. How is the compound’s potential as a kinase inhibitor evaluated?

    Kinase inhibition is tested via radiometric assays (³²P-ATP incorporation) or fluorescence-based platforms (e.g., ADP-Glo™). Selectivity panels (e.g., Eurofins KinaseProfiler) assess activity across 50–100 kinases. Co-crystallization with the target kinase (e.g., PDB deposition) provides mechanistic insights, while molecular dynamics simulations (AMBER or GROMACS) explore binding stability .

    Methodological Notes

    • SHELX refinement : For challenging datasets (high mosaicity or weak diffraction), iterative refinement with SHELXL using restraints for disordered moieties is recommended .
    • Synthetic troubleshooting : If coupling reactions fail, alternative activating agents (e.g., PyBOP) or microwave-assisted synthesis may improve yields .
    • Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and validate cytotoxicity via MTT or resazurin assays to distinguish specific activity from general toxicity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.